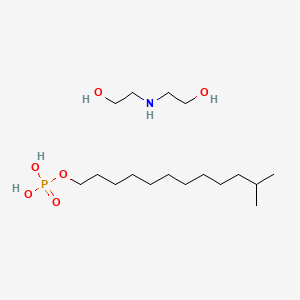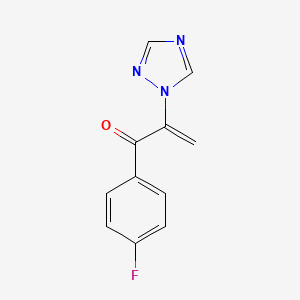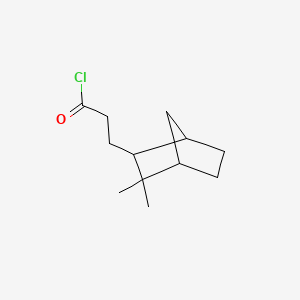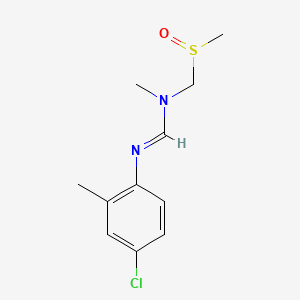
Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is a chemical compound known for its diverse applications in various fields. It is characterized by its molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves several steps. One common method includes the reaction of 4-chloro-2-methylaniline with formaldehyde and methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or halogenated forms .
Scientific Research Applications
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting metabolic pathways. This inhibition is often achieved through the formation of a stable complex between the compound and the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- Methanimidamide, N’-(4-chloro-2-methylphenyl)-N,N-dimethyl-
- Methanimidamide, N-butyl-N’-(4-chloro-2-methylphenyl)-N-methyl-
- N-(4-Chloro-2-methylphenyl)-N-hydroxy methanimidamide
Uniqueness
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
57350-35-3 |
|---|---|
Molecular Formula |
C11H15ClN2OS |
Molecular Weight |
258.77 g/mol |
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N-methyl-N-(methylsulfinylmethyl)methanimidamide |
InChI |
InChI=1S/C11H15ClN2OS/c1-9-6-10(12)4-5-11(9)13-7-14(2)8-16(3)15/h4-7H,8H2,1-3H3 |
InChI Key |
WJZQHVFWZUCEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)CS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


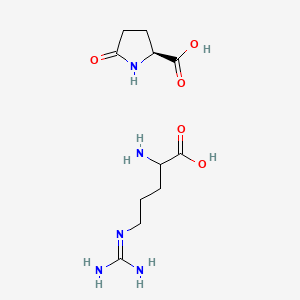

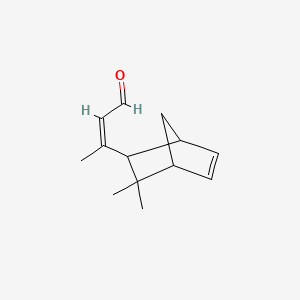
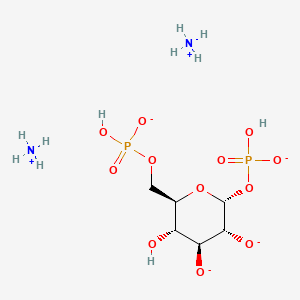

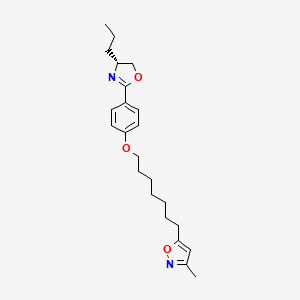
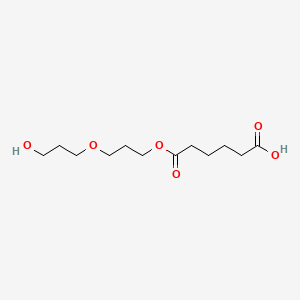
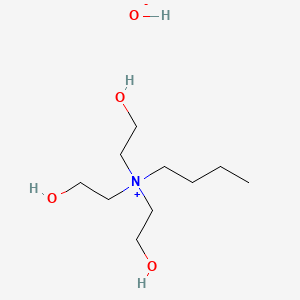
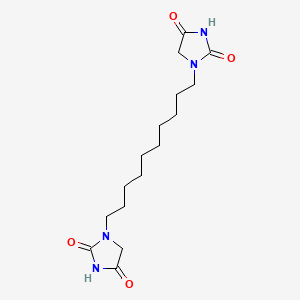
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
